molecular formula C17H21N3O5S B2794974 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1008070-84-5

2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2794974
CAS No.: 1008070-84-5
M. Wt: 379.43
InChI Key: QEFLAMIZQMCTDI-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate features a phenoxyethyl ester group linked to a modified 3-oxopiperazine core. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFLAMIZQMCTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting with the formation of the piperazine ring. This can be achieved through the cyclization of diethanolamine with phosgene

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperazines or acetylcarbamothioyl derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential inhibitors or activators of biological pathways.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

When compared to similar compounds, 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate stands out due to its unique structure and functional groups. Similar compounds may include other piperazine derivatives or compounds with acetylcarbamothioyl groups, but the presence of the phenoxyethyl moiety adds a distinct chemical property.

Comparison with Similar Compounds

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)

  • Structure: Differs by replacing the phenoxyethyl ester with an ethyl ester.
  • Applications : Likely used as a synthetic intermediate due to simpler esterification .

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17596, CAS 1219272-05-5)

  • Structure : Substitutes acetylcarbamothioyl with a bromoacetyl group.
  • Key Differences : The bromine atom enhances electrophilicity, making it reactive in alkylation reactions. This could render BI17596 more suitable as a covalent inhibitor or intermediate in drug synthesis.
  • Applications : Research tool for probing enzyme active sites or synthesizing derivatives .

(Oxolan-2-yl)methyl 2-(1-{[(2E)-3-(furan-2-yl)prop-2-enamido]methanethioyl}-3-oxopiperazin-2-yl)acetate (CAS 1008231-49-9)

  • Structure : Features a tetrahydrofuran-derived ester and a furan-containing substituent.
  • Key Differences : Increased molecular weight (421.47 g/mol) and polarity due to the oxolane and furan groups. The furan may enhance binding to aromatic receptors.
  • Applications: Potential use in targeting microbial or inflammatory pathways .

Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate

  • Structure : Includes a 4-chlorophenylacetyl group instead of acetylcarbamothioyl.
  • Applications : Candidate for antimicrobial or anticancer agents due to halogenated aromatic systems .

3-Oxopiperazine Derivatives via Maleimide Recyclization

  • Synthesis : highlights the formation of 3-oxopiperazine derivatives using 1,4-binucleophiles. This method could be adapted for synthesizing the target compound by varying substituents .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~450 (estimated) Phenoxyethyl, acetylcarbamothioyl Enzyme inhibition, drug discovery
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate ~270 Ethyl ester Synthetic intermediate
BI17596 (1219272-05-5) ~400 Phenoxyethyl, bromoacetyl Covalent inhibitors
CAS 1008231-49-9 421.47 Oxolane ester, furan Anti-inflammatory agents
Methyl 2-[1-({[2-(4-Cl-Ph)acetyl]...})acetate 383.85 Methyl ester, 4-chlorophenyl Antimicrobial agents

Research Findings and Implications

  • Reactivity : The acetylcarbamothioyl group in the target compound offers unique thio-mediated interactions, distinguishing it from bromoacetyl (reactive) or chlorophenyl (hydrophobic) analogs.
  • Solubility and Bioavailability: The phenoxyethyl group likely enhances lipophilicity compared to ethyl or methyl esters, improving cellular uptake but possibly reducing aqueous solubility.
  • Safety : Related compounds (e.g., ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate) require stringent handling per safety data sheets, suggesting similar precautions for the target compound .

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